6-[(Phenylsulfanyl)methyl]-2-(3-pyridinyl)-4-pyrimidinol
Overview
Description
“6-[(Phenylsulfanyl)methyl]-2-(3-pyridinyl)-4-pyrimidinol” is a chemical compound with the CAS Number: 852377-18-5 . It has a molecular weight of 295.36 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H13N3OS/c20-15-9-13 (11-21-14-6-2-1-3-7-14)18-16 (19-15)12-5-4-8-17-10-12/h1-10H,11H2, (H,18,19,20) . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
This compound is a solid with a melting point between 180 - 182 degrees Celsius .
Scientific Research Applications
Molecular Structure and Crystallography
Dimeric Layered Structure : The compound 6-[(Phenylsulfanyl)methyl]-2-(3-pyridinyl)-4-pyrimidinol exhibits unique molecular arrangements in its crystalline state. One study found that similar compounds form a dimeric layered structure due to specific intermolecular hydrogen bonding and arene-arene interactions. This absence of intramolecular stacking and the presence of a layered structure could have implications in material science and molecular engineering (Avasthi et al., 2002).
Chemical Reactions and Synthesis
Domino Reaction Mechanism : Research highlights that this compound can undergo a domino reaction with heterocyclic CH acids. This reaction involves a cleavage of the substrate, leading to the formation of substituted 1-(pyrimidin-4-yl)pyrazole and aniline. This reaction pathway is significant for synthetic chemistry, offering insight into the molecule's reactivity and potential for creating various derivatives (Erkin & Ramsh, 2014).
Pharmacological and Biological Insights
Antitumor Activity : Some derivatives of the compound have demonstrated potent antitumor activity. One study synthesized novel thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, some of which showed promising results against various human cancer cell lines. This suggests potential applications of these compounds or their derivatives in developing new anticancer therapies (Hafez & El-Gazzar, 2017).
Nonlinear Optical Properties : The compound and its derivatives have been studied for their nonlinear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics. A study investigated several phenyl pyrimidine derivatives for their NLO properties, providing insights into their potential for high-tech applications in the field of optoelectronics (Hussain et al., 2020).
Molecular Docking and Potential as Chemotherapeutic Agent : Some derivatives have been explored for their potential as chemotherapeutic agents. Spectroscopic analysis and molecular docking studies suggest that certain compounds could exhibit inhibitory activity against specific biological targets, indicating potential use in chemotherapy (Alzoman et al., 2015).
Safety and Hazards
properties
IUPAC Name |
4-(phenylsulfanylmethyl)-2-pyridin-3-yl-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c20-15-9-13(11-21-14-6-2-1-3-7-14)18-16(19-15)12-5-4-8-17-10-12/h1-10H,11H2,(H,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJXLOVSWAVXRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC(=O)NC(=N2)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.